3-[1-butyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
CAS No.: 790681-55-9
Cat. No.: VC6583194
Molecular Formula: C18H25N3O4S
Molecular Weight: 379.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 790681-55-9 |
|---|---|
| Molecular Formula | C18H25N3O4S |
| Molecular Weight | 379.48 |
| IUPAC Name | 3-(1-butyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C18H25N3O4S/c1-2-3-12-21-16-7-6-14(26(24,25)20-10-4-5-11-20)13-15(16)19-17(21)8-9-18(22)23/h6-7,13H,2-5,8-12H2,1H3,(H,22,23) |
| Standard InChI Key | LYDUBWIJJGBWQR-UHFFFAOYSA-N |
| SMILES | CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)N=C1CCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzodiazole core substituted at the 1-position with a butyl chain and at the 5-position with a pyrrolidine-1-sulfonyl group. A propanoic acid moiety is appended to the 2-position, conferring both lipophilic and hydrophilic properties. The molecular formula is C₁₈H₂₅N₃O₄S, with a molecular weight of 379.48 g/mol .
Key structural elements include:
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Benzodiazole nucleus: A bicyclic aromatic system known for π-π stacking interactions and hydrogen-bonding capabilities.
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Pyrrolidine sulfonyl group: Introduces steric bulk and potential sulfonamide-mediated biological interactions.
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Butyl chain: Enhances lipophilicity, potentially influencing membrane permeability.
Spectroscopic and Computational Data
While experimental spectral data (NMR, IR, MS) remain unpublished, computational descriptors provide insights:
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InChI:
InChI=1S/C18H25N3O4S/c1-2-3-12-21-16-7-6-14(26(24,25)20-10-4-5-11-20)13-15(16)19-17(21)8-9-18(22)23/h6-7,13H,2-5,8-12H2,1H3,(H,22,23) -
SMILES:
CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)C(=NC1)CCC(=O)O
Physicochemical Properties and Stability
Solubility and Partitioning
Predicted properties using Advanced Chemistry Development (ACD) Labs software indicate:
| Property | Value |
|---|---|
| LogP (octanol/water) | 2.78 ± 0.4 |
| Aqueous solubility | 0.12 mg/mL (25°C) |
| pKa (carboxylic acid) | 3.9 ± 0.2 |
These values suggest moderate membrane permeability but limited bioavailability without formulation aids .
Stability Profile
Preliminary stability assessments under ICH guidelines reveal:
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Thermal stability: Decomposition onset at 185°C (DSC)
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Photostability: 15% degradation after 48h UV exposure
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Hydrolytic stability: Stable in pH 2-6, 8% hydrolysis at pH 8 over 72h.
Biological Activity and Mechanistic Insights
Target Prediction
Machine learning models (SwissTargetPrediction) identify potential interactions with:
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Carbonic anhydrase isoforms (CA-II, CA-IX)
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Matrix metalloproteinases (MMP-2, MMP-9)
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Toll-like receptor 4 (TLR4)
The sulfonamide group may coordinate zinc ions in metalloenzyme active sites, while the benzodiazole core could intercalate DNA or inhibit topoisomerases .
Experimental Evidence
Limited in vitro data from proprietary studies indicate:
| Assay | Result |
|---|---|
| CA-II inhibition | IC₅₀ = 4.7 μM |
| MMP-9 inhibition | 38% at 10 μM |
| Antibacterial (E. coli) | MIC >100 μg/mL |
These preliminary findings suggest moderate enzyme inhibition but lack therapeutic potency in initial screens.
Research Applications and Future Directions
Current Uses
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Medicinal chemistry: Lead optimization scaffold for metalloenzyme inhibitors
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Chemical biology: Fluorescent probe development (benzodiazole π-system)
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Material science: Monomer for conductive polymer synthesis
Knowledge Gaps and Opportunities
| Research Area | Critical Questions |
|---|---|
| Pharmacokinetics | Oral bioavailability in rodent models |
| Toxicity | 28-day repeated dose toxicity |
| Formulation | Nanocrystal development for solubility enhancement |
| Synthetic chemistry | Catalytic asymmetric synthesis routes |
| Vendor | Purity | Price (mg) |
|---|---|---|
| AK Scientific | 98% | $230 |
| BOC Sciences | 95% | $195 |
| Toronto Research Chemicals | 97% | $210 |
All suppliers explicitly restrict use to research applications .
Intellectual Property
No patents specifically claim this compound, though related benzodiazole sulfonamides are protected in:
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US 9,850,214 (Carbonic anhydrase inhibitors)
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EP 3,245,678 (Anticancer MMP inhibitors)
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